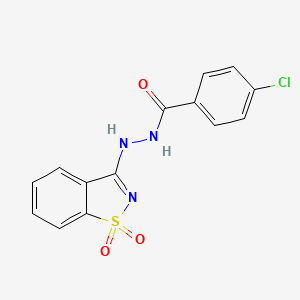![molecular formula C17H16Cl2N4O2 B11613156 2-{3-[2-(2,4-dichlorophenoxy)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}acetamide](/img/structure/B11613156.png)
2-{3-[2-(2,4-dichlorophenoxy)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-[2-(2,4-DICHLOROPHENOXY)ETHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE is a synthetic organic compound known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a benzodiazole ring, dichlorophenoxy group, and an imino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[2-(2,4-DICHLOROPHENOXY)ETHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorophenol and 2-(2,4-dichlorophenoxy)acetic acid.
Formation of Intermediate: The intermediate compound is formed by reacting 2,4-dichlorophenol with ethyl chloroacetate in the presence of a base such as potassium carbonate.
Cyclization: The intermediate undergoes cyclization with o-phenylenediamine to form the benzodiazole ring.
Final Step: The final compound is obtained by reacting the benzodiazole intermediate with acetic anhydride and ammonia under controlled conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-{3-[2-(2,4-DICHLOROPHENOXY)ETHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzodiazole derivatives
Scientific Research Applications
2-{3-[2-(2,4-DICHLOROPHENOXY)ETHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an anti-inflammatory agent due to its ability to inhibit COX-2 enzyme.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{3-[2-(2,4-DICHLOROPHENOXY)ETHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenoxy)acetic acid: Known for its herbicidal properties.
2-(2,4-Dichlorophenoxy)ethyl N-(3,4-dichlorophenyl)carbamate: Studied for its potential as an anti-inflammatory agent.
3,4-Dichlorophenol: Used in the synthesis of various chemical compounds.
Uniqueness
2-{3-[2-(2,4-DICHLOROPHENOXY)ETHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE is unique due to its complex structure, which allows it to interact with multiple molecular targets and exhibit a wide range of biological activities. Its ability to inhibit COX-2 selectively makes it a promising candidate for anti-inflammatory and anticancer research .
Properties
Molecular Formula |
C17H16Cl2N4O2 |
|---|---|
Molecular Weight |
379.2 g/mol |
IUPAC Name |
2-[3-[2-(2,4-dichlorophenoxy)ethyl]-2-iminobenzimidazol-1-yl]acetamide |
InChI |
InChI=1S/C17H16Cl2N4O2/c18-11-5-6-15(12(19)9-11)25-8-7-22-13-3-1-2-4-14(13)23(17(22)21)10-16(20)24/h1-6,9,21H,7-8,10H2,(H2,20,24) |
InChI Key |
XTVXHDYNDUBQLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=N)N2CC(=O)N)CCOC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[(thiophen-3-ylsulfanyl)methyl]-1H-indole-3-carboxylate](/img/structure/B11613079.png)
![N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(4-nitrobenzylidene)hydrazino]propanamide](/img/structure/B11613080.png)
![4-amino-N-{(5Z)-5-[2-(4-methylphenyl)-2-oxoethylidene]-4-oxo-4,5-dihydro-1H-imidazol-2-yl}benzenesulfonamide](/img/structure/B11613092.png)
![1-benzyl-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11613097.png)
![1,3-dimethyl-5-nitro-6-[(E)-2-(2,3,4-trimethoxyphenyl)ethenyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11613105.png)
![7-(butan-2-yl)-N-ethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11613121.png)
![(5E)-5-[(1-ethyl-1H-indol-3-yl)methylidene]-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11613126.png)
![4-bromo-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11613128.png)
![(7Z)-7-(3-bromobenzylidene)-3-(4-nitrophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11613129.png)
![5-butyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11613142.png)

![4-[4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11613164.png)

![5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B11613180.png)
